2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide
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Overview
Description
This compound mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves several steps. The key steps include the formation of the oxolane ring, the attachment of the piperazine moiety, and the final coupling with the isoindole derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and oxolane moieties. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures.
Scientific Research Applications
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: The compound is utilized in cellular studies to investigate the role of PARP-1 in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves the inhibition of PARP-1. By mimicking the substrate NAD+, the compound binds to the active site of PARP-1, preventing it from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition disrupts DNA repair processes, leading to increased DNA damage and cell death, particularly in cancer cells .
Comparison with Similar Compounds
Compared to other PARP inhibitors, 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide is unique due to its high selectivity and potency. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of certain types of breast and ovarian cancers. The uniqueness of this compound lies in its specific binding affinity and the ability to mimic NAD+
Properties
Molecular Formula |
C24H27N9O6 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28) |
InChI Key |
DDFLFKTXUWPNMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Origin of Product |
United States |
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